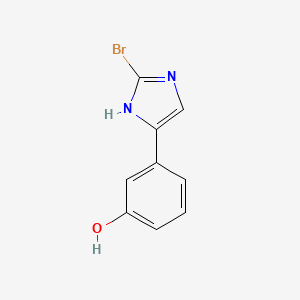
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their extensive use in medicinal chemistry, particularly as calcium channel blockers. These compounds exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antitumor properties .
準備方法
The synthesis of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .
化学反応の分析
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure . The molecular targets include L-type calcium channels, which are responsible for the excitation-contraction coupling in cardiac and smooth muscle .
類似化合物との比較
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other 1,4-dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability .
特性
分子式 |
C19H20F3NO4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
diethyl 2-methyl-4-phenyl-6-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20F3NO4/c1-4-26-17(24)13-11(3)23-16(19(20,21)22)15(18(25)27-5-2)14(13)12-9-7-6-8-10-12/h6-10,14,23H,4-5H2,1-3H3 |
InChIキー |
LUIHYSHVSUVCOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
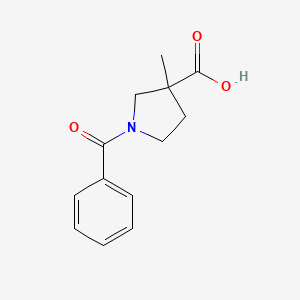

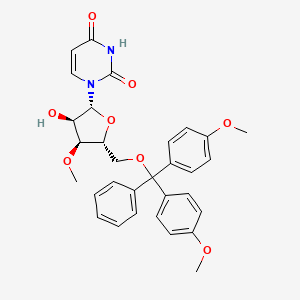
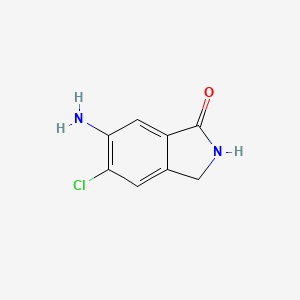
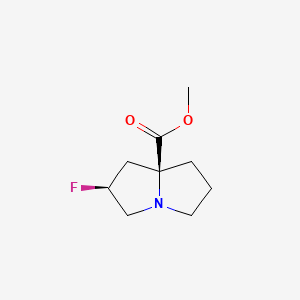
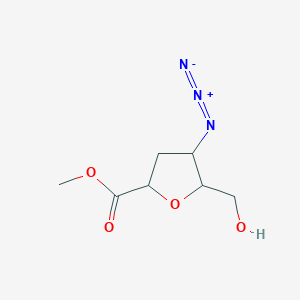

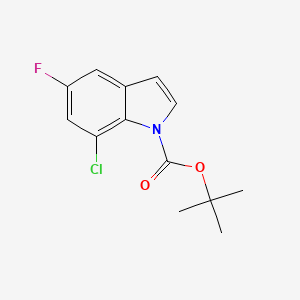

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
